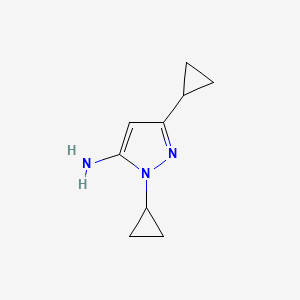
2-氨基-3-甲氧基-6-(三氟甲基)吡啶
描述
2-Amino-3-methoxy-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H7F3N2O. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridine derivatives, such as 2-Amino-3-methoxy-6-(trifluoromethyl)pyridine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2-Amino-3-methoxy-6-(trifluoromethyl)pyridine includes a pyridine ring, a trifluoromethyl group, an amino group, and a methoxy group. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学研究应用
钢铁中的腐蚀抑制
已经研究了2-氨基-3-甲氧基-6-(三氟甲基)吡啶衍生物作为盐酸环境中轻钢的腐蚀抑制剂。研究表明,这些衍生物表现出显著的抑制效果,在工业应用中显示出作为有效防腐剂的潜力 (Ansari et al., 2015)。
化学合成与反应性
已进行了关于氨基、羟基和甲氧基吡啶的区域选择性单氟和双氟化研究,包括2-氨基-3-甲氧基-6-(三氟甲基)吡啶的衍生物。这些研究对于理解这些化合物在化学合成中的反应性和潜在应用至关重要 (Canibano et al., 2001)。
三氟甲基取代氨基吡咯合成
该化合物已被用作合成三氟甲基取代氨基吡咯的构建块。这种方法利用2H-氮杂环丙烯环扩张策略,为创造具有潜在应用的新型吡咯衍生物提供了一条途径 (Khlebnikov et al., 2018)。
抗癌药物的开发
已合成并评估了2-氨基-3-甲氧基-6-(三氟甲基)吡啶的衍生物对其抗癌活性。一些衍生物对各种癌细胞系显示出有希望的结果,表明这些化合物在新型抗癌药物开发中的潜力 (Hafez & El-Gazzar, 2020)。
表面和量子化学研究
该化合物的衍生物还被研究其在酸性环境中对钢铁腐蚀的吸附和抑制效果。这些研究包括表面分析和量子化学调查,提供了关于这些抑制剂的分子相互作用和效率的见解 (Ansari et al., 2015)。
未来方向
The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future . This suggests that research into compounds like 2-Amino-3-methoxy-6-(trifluoromethyl)pyridine will continue to be a significant area of interest.
生化分析
Biochemical Properties
2-Amino-3-methoxy-6-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can influence its interaction with biological targets. For instance, it has been observed that 2-Amino-3-methoxy-6-(trifluoromethyl)pyridine can act as an inhibitor for certain enzymes involved in metabolic pathways, thereby modulating their activity. The interactions between this compound and biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of 2-Amino-3-methoxy-6-(trifluoromethyl)pyridine on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, 2-Amino-3-methoxy-6-(trifluoromethyl)pyridine can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby impacting cellular processes like proliferation, differentiation, and survival .
Molecular Mechanism
At the molecular level, 2-Amino-3-methoxy-6-(trifluoromethyl)pyridine exerts its effects through various mechanisms. One of the primary modes of action is the binding interaction with specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can bind to the active site of an enzyme, preventing substrate access and thereby inhibiting its activity. Additionally, 2-Amino-3-methoxy-6-(trifluoromethyl)pyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Amino-3-methoxy-6-(trifluoromethyl)pyridine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under various experimental conditions, with minimal degradation over time. Long-term exposure to 2-Amino-3-methoxy-6-(trifluoromethyl)pyridine can lead to sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .
Dosage Effects in Animal Models
In animal models, the effects of 2-Amino-3-methoxy-6-(trifluoromethyl)pyridine vary with different dosages. At lower doses, the compound exhibits beneficial effects, such as enhanced metabolic stability and improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
2-Amino-3-methoxy-6-(trifluoromethyl)pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biological activities. These metabolic transformations can affect the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2-Amino-3-methoxy-6-(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, accumulating in specific tissues or cellular compartments. This selective distribution can influence its biological activity and therapeutic potential. Additionally, the compound’s interaction with binding proteins can affect its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of 2-Amino-3-methoxy-6-(trifluoromethyl)pyridine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of 2-Amino-3-methoxy-6-(trifluoromethyl)pyridine within cells can determine its specific biological effects and therapeutic applications .
属性
IUPAC Name |
3-methoxy-6-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-13-4-2-3-5(7(8,9)10)12-6(4)11/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNNGFVHYBGJCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B1409095.png)

![N-[3-(2-Chloro-5-fluoropyrimidin-4-yloxy)-phenyl]-acrylamide](/img/structure/B1409099.png)

![1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one](/img/structure/B1409103.png)



